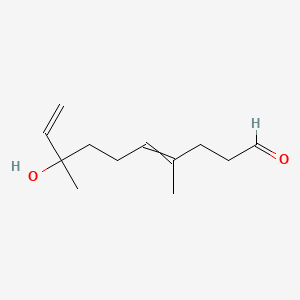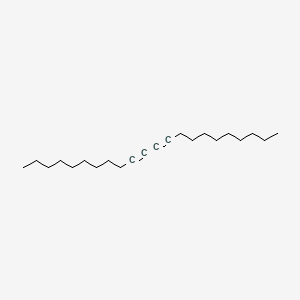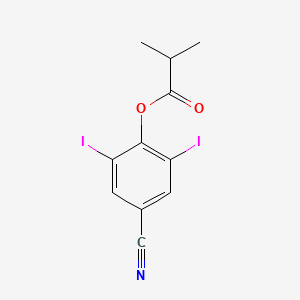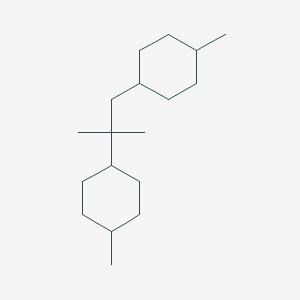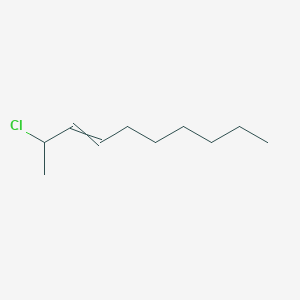
2-Chlorodec-3-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chlorodec-3-ene: is an organic compound belonging to the class of alkenes, specifically a haloalkene It consists of a ten-carbon chain with a chlorine atom attached to the second carbon and a double bond between the third and fourth carbons
准备方法
Synthetic Routes and Reaction Conditions: 2-Chlorodec-3-ene can be synthesized through several methods. One common approach involves the chlorination of dec-3-ene. This reaction typically uses chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions: 2-Chlorodec-3-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) to form alcohols or ethers, respectively.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., bromine, Br₂) or hydrogen halides (e.g., hydrogen chloride, HCl) to form dihalides or haloalkanes.
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) to form diols or other oxygenated products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br₂) in carbon tetrachloride (CCl₄) or hydrogen chloride (HCl) in an inert solvent.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Major Products Formed:
Substitution: Alcohols, ethers.
Addition: Dihalides, haloalkanes.
Oxidation: Diols, ketones, carboxylic acids.
科学研究应用
2-Chlorodec-3-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used to modify biological molecules, such as proteins or nucleic acids, through selective chlorination or alkylation reactions.
Medicine: Research into the potential medicinal properties of this compound and its derivatives is ongoing. It may serve as a precursor for the synthesis of pharmaceuticals with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.
作用机制
The mechanism of action of 2-chlorodec-3-ene depends on the specific reaction it undergoes. For example:
Substitution Reactions: The chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism, where the nucleophile attacks the carbon bearing the chlorine atom, leading to the formation of a new bond and the release of chloride ion (Cl⁻).
Addition Reactions: The double bond reacts with an electrophile, forming a carbocation intermediate, which is then attacked by a nucleophile to form the final addition product.
Oxidation Reactions: The double bond is oxidized to form a diol or other oxygenated product through the addition of oxygen atoms from the oxidizing agent.
相似化合物的比较
2-Bromodec-3-ene: Similar structure but with a bromine atom instead of chlorine. It exhibits similar reactivity but with different reaction rates and selectivity due to the different halogen.
2-Iododec-3-ene: Contains an iodine atom instead of chlorine. Iodine is more reactive in substitution reactions compared to chlorine.
2-Chlorodec-2-ene: The double bond is between the second and third carbons, leading to different reactivity and product distribution in chemical reactions.
Uniqueness: 2-Chlorodec-3-ene is unique due to its specific position of the chlorine atom and the double bond, which influences its reactivity and the types of products formed in chemical reactions. Its selective reactivity makes it a valuable compound for targeted synthetic applications.
属性
CAS 编号 |
113525-06-7 |
|---|---|
分子式 |
C10H19Cl |
分子量 |
174.71 g/mol |
IUPAC 名称 |
2-chlorodec-3-ene |
InChI |
InChI=1S/C10H19Cl/c1-3-4-5-6-7-8-9-10(2)11/h8-10H,3-7H2,1-2H3 |
InChI 键 |
DNFOGEQIMJQCPG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC=CC(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


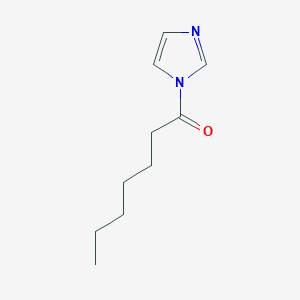
![8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro-](/img/structure/B14311621.png)
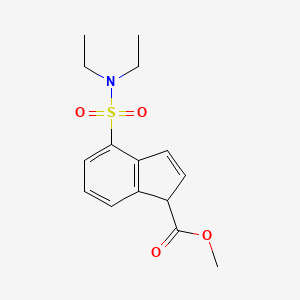
![5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene](/img/structure/B14311630.png)
![4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14311638.png)
![4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde](/img/structure/B14311639.png)
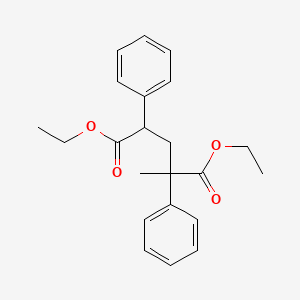
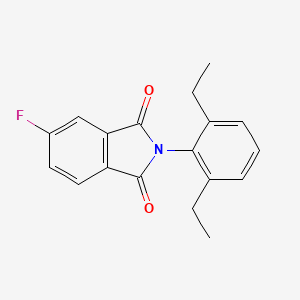
![Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-](/img/structure/B14311651.png)
